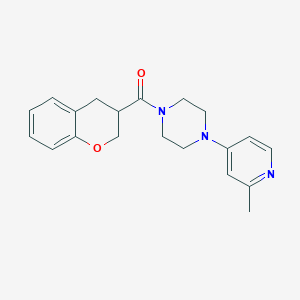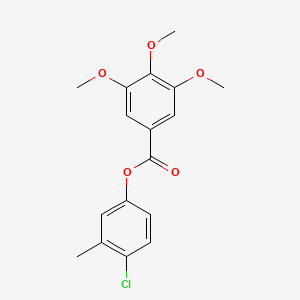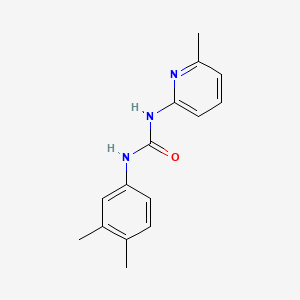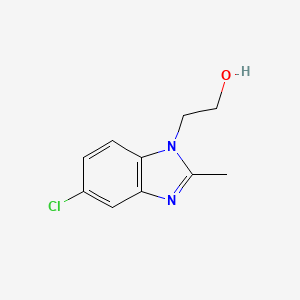
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It has been extensively studied for its potential use in scientific research as a tool to understand the role of adenosine receptors in various physiological and pathological conditions.
作用机制
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine acts as a competitive antagonist at the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream effects. This leads to a reduction in the activation of downstream signaling pathways and a decrease in the physiological effects of adenosine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing ischemia-reperfusion injury in the heart, improving cognitive function in animal models of Alzheimer's disease, and reducing inflammation in models of lung injury. It has also been shown to have potential therapeutic effects in models of Parkinson's disease and epilepsy.
实验室实验的优点和局限性
One of the major advantages of using 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor without affecting other adenosine receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve the desired effects.
未来方向
There are several potential future directions for research on 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine, including further studies on its potential therapeutic effects in various disease models, as well as studies on its effects on other physiological systems beyond the cardiovascular and nervous systems. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in clinical settings.
合成方法
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine can be synthesized using a variety of methods, including the reaction of 2-methyl-4-nitropyridine with 3,4-dihydrocoumarin-3-carboxylic acid, followed by reduction and cyclization. Another method involves the reaction of 2-methyl-4-nitropyridine with 3,4-dihydrocoumarin-3-carboxylic acid methyl ester, followed by reduction and deprotection.
科学研究应用
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(2-methylpyridin-4-yl)piperazine has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been shown to be effective in reducing ischemia-reperfusion injury in the heart, improving cognitive function in animal models of Alzheimer's disease, and reducing inflammation in models of lung injury.
属性
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-(2-methylpyridin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-12-18(6-7-21-15)22-8-10-23(11-9-22)20(24)17-13-16-4-2-3-5-19(16)25-14-17/h2-7,12,17H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXINNMVEDHBTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)

![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)

![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)
![1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)
![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
